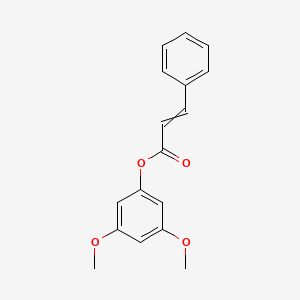
3,5-Dimethoxyphenyl 3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxyphenyl 3-phenylprop-2-enoate is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a phenylprop-2-enoate group attached to a 3,5-dimethoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxyphenyl 3-phenylprop-2-enoate typically involves the esterification of 3,5-dimethoxybenzoic acid with cinnamic acid derivatives. One common method is the use of a Fischer esterification reaction, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethoxyphenyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethoxyphenyl 3-phenylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxyphenyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: A structurally related compound with similar aromatic properties.
Methyl Cinnamate: Another ester derivative of cinnamic acid with comparable chemical behavior.
3,4-Dimethoxycinnamic Acid: A related compound with additional methoxy groups on the aromatic ring.
Uniqueness
3,5-Dimethoxyphenyl 3-phenylprop-2-enoate is unique due to its specific substitution pattern on the aromatic ring, which may confer distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives .
Propiedades
Número CAS |
89329-19-1 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16O4/c1-19-14-10-15(20-2)12-16(11-14)21-17(18)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3 |
Clave InChI |
SPWNCYACBGOZRQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)OC(=O)C=CC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
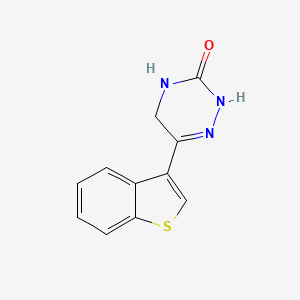
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)
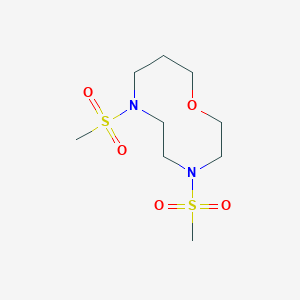
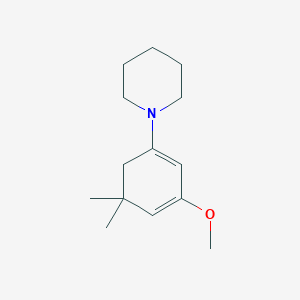

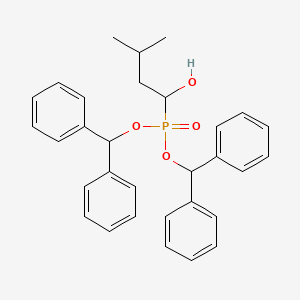
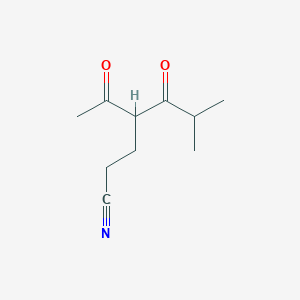

oxophosphanium](/img/structure/B14379739.png)
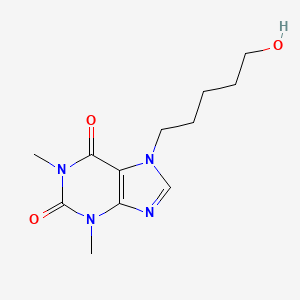
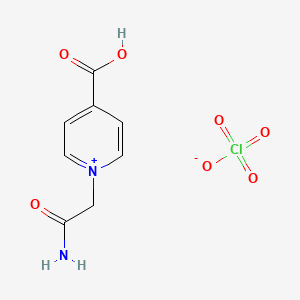
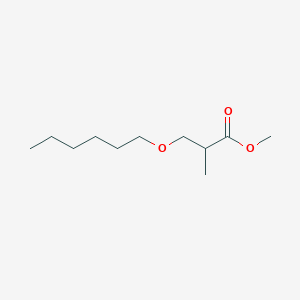
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
